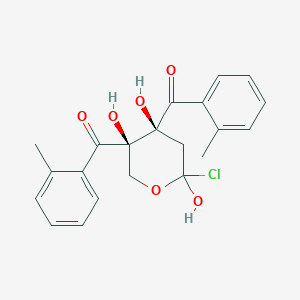

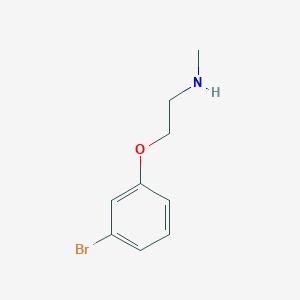

![molecular formula C16H19NO3 B1437167 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline CAS No. 1040690-71-8](/img/structure/B1437167.png)

3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline

Overview

Description

3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline , also known by its chemical formula C₁₆H₁₉NO₃ , is a compound with intriguing properties. It belongs to the class of anilines , which are aromatic amines containing an amino group (NH₂) attached to a phenyl ring. The compound’s structure features a methoxy group (OCH₃) and an ethoxy group (OCH₂CH₂) linked to the aniline ring.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview:

- Starting Materials : The synthesis begins with suitable starting materials, such as aniline derivatives and methoxyphenols.

- Etherification : The methoxy group is introduced via etherification, where an aniline compound reacts with a methoxyphenol in the presence of a base or acid catalyst.

- Alkylation : The ethoxy group is added through alkylation, using an alkyl halide or alkylating agent.

- Purification : The resulting product is purified through recrystallization or column chromatography.

Molecular Structure Analysis

The molecular structure of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline is characterized by the following features:

- A central aniline ring (phenylamine) with an amino group (NH₂).

- Two methoxy groups (OCH₃) attached to the phenyl ring.

- An ethoxy group (OCH₂CH₂) linked to the aniline ring.

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

- Aromatic Substitution : The aniline ring can undergo electrophilic aromatic substitution reactions.

- Ether Cleavage : The ether linkages (methoxy and ethoxy groups) can be cleaved under acidic or basic conditions.

- Redox Reactions : The compound may undergo oxidation or reduction reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point likely falls within a specific range, but I recommend referring to experimental data.

- Solubility : It may be soluble in organic solvents due to its aromatic nature.

- Color : The compound could exhibit a color (e.g., pale yellow or white).

Scientific Research Applications

Synthesis and Catalysis

The compound is utilized in synthetic chemistry for the development of various chemical entities. Liu Run-zhu (2003) outlined a method for synthesizing N-Ethyl-m-methoxy aniline, a similar compound, using m-methoxy aniline and ethanol in the presence of a CuO-ZnO-NiO catalyst. This process demonstrates the compound's relevance in catalytic synthesis, offering a high yield and selectivity under relatively mild conditions (Liu Run-zhu, 2003).

Spectroscopic Studies

Spectroscopic and theoretical studies have been conducted on substituted N-phenoxyethylanilines to understand their vibrational, geometrical, and electronic properties. Research by Mirta Finazzi et al. (2003) utilized infrared spectroscopy and density functional calculations to explore the properties of these compounds, indicating the potential of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline and its derivatives for in-depth physical chemistry investigations (Finazzi et al., 2003).

Antimicrobial Activities

A study on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including methoxy group-containing compounds, showed significant antibacterial and antifungal activities against tested microbial strains. This research, conducted by Venkateswarlu Banoji et al. (2022), highlights the potential of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline derivatives in developing new antimicrobial agents (Banoji et al., 2022).

Insecticidal Applications

The insecticidal activity of compounds related to 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline was studied by J. Jung et al. (2015), who investigated extracts from Coptis chinensis. The findings indicated that aniline derivatives displayed potent insecticidal effects against Myzus persicae (Sulzer), suggesting the potential for developing botanical insecticides from these compounds (Jung et al., 2015).

Safety And Hazards

- Toxicity : As with any chemical, proper handling and precautions are essential. Aniline derivatives can be toxic, so protective measures are crucial.

- Irritation : Skin and eye irritation may occur upon contact.

- Environmental Impact : Disposal should follow safe practices to prevent environmental contamination.

Future Directions

Researchers should explore the following areas:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize analogs to study structure-activity relationships.

- Applications : Explore applications in medicine, materials, or other fields.

properties

IUPAC Name |

3-methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-14-7-5-6-13(12-14)17-10-11-20-16-9-4-3-8-15(16)19-2/h3-9,12,17H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNVEDVTGMDABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCCOC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)

![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)

![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)

![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)

![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)

![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)